N-(3-hydroxy-3-phenylpropyl)pivalamide

Description

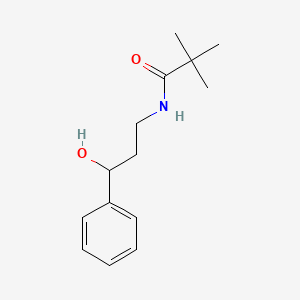

N-(3-hydroxy-3-phenylpropyl)pivalamide is a tertiary amide derivative characterized by a pivaloyl group (2,2-dimethylpropanamide) linked to a 3-hydroxy-3-phenylpropyl chain. This compound combines a hydrophobic phenyl group with a polar hydroxyl group, making it structurally unique among pivalamide derivatives.

Properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)13(17)15-10-9-12(16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMDFXCXAWYJTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)pivalamide typically involves the reaction of 3-hydroxy-3-phenylpropylamine with pivaloyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)pivalamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-oxo-3-phenylpropylpivalamide.

Reduction: Formation of N-(3-hydroxy-3-phenylpropyl)amine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)pivalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)pivalamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Groups

The following table summarizes key structural differences between N-(3-hydroxy-3-phenylpropyl)pivalamide and related compounds from the evidence:

Note: Molecular weight for the hypothetical compound is calculated based on its formula.

Key Observations:

Backbone Diversity: While this compound features a phenylpropyl chain, analogs in the catalog predominantly incorporate pyridine rings.

Substituent Effects :

- Hydrophobic Modifications : The tert-butyldimethylsilyloxy group in increases steric bulk and lipophilicity, which may influence membrane permeability.

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in and fluorine in enhance metabolic stability and modulate acidity of adjacent functional groups.

Hydroxyl Group Positioning : The 3-hydroxypropyl side chain is conserved across analogs, suggesting its importance in solubility or target binding.

Functional Implications

Solubility: The hydroxyl group in this compound and its analogs improves aqueous solubility compared to non-hydroxylated pivalamides. However, pyridine-containing analogs (e.g., ) may exhibit pH-dependent solubility due to the basic nitrogen.

Stability : Silyl-protected derivatives (e.g., ) are likely stable under neutral conditions but hydrolyze in acidic or aqueous environments, enabling controlled release of the active hydroxyl form.

Biological Activity

N-(3-hydroxy-3-phenylpropyl)pivalamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through several mechanisms:

- Interaction with Enzymatic Pathways : The compound has been studied for its role in modulating enzyme activities, particularly those related to inflammation and immune responses. For instance, it may interact with the STING (Stimulator of Interferon Genes) pathway, which is crucial in the innate immune response .

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells. This could potentially make it useful in treating conditions associated with oxidative damage.

- Anti-inflammatory Effects : There is evidence to suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress | , |

| Anti-inflammatory | Inhibits cytokine production | , |

| Enzyme Modulation | Affects STING pathway activation | , |

Case Study Analysis

A notable case study evaluated the effects of this compound on a model of chronic inflammation. In this study, laboratory mice were administered varying doses of the compound over a period of four weeks. The results indicated a significant reduction in inflammatory markers compared to the control group, suggesting potential therapeutic benefits in inflammatory diseases.

Another case study focused on the compound's role in cancer therapy, particularly in breast cancer models. The study found that treatment with this compound led to decreased tumor growth rates and enhanced apoptosis in cancerous cells, highlighting its potential as an adjunct therapy in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.